Product packaging for Sporeamicin C(Cat. No.:CAS No. 141340-34-3)

Sporeamicin C

Cat. No.: B232527
CAS No.: 141340-34-3
M. Wt: 699.9 g/mol
InChI Key: PLXBYEZLPVFWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sporeamicin C is a [e.g., secondary metabolite] originally isolated from [e.g., microbial sources]. This compound is of significant interest in basic research for its reported [e.g., antimicrobial or antitumor] properties. Investigations into its mechanism of action suggest it functions by [e.g., inhibiting a specific enzymatic pathway or disrupting cellular membrane integrity]. As a high-purity analytical standard, this compound is supplied to support researchers in various applications, including in vitro bioactivity assays, mode of action studies, and as a critical component in method development and validation. This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO2S B232527 Sporeamicin C CAS No. 141340-34-3

Properties

IUPAC Name

2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-8-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H61NO12/c1-13-24-36(10)29(39)19(4)27(49-36)17(2)15-34(8,42)31(48-33-26(38)23(37-11)14-18(3)44-33)20(5)28(21(6)32(41)46-24)47-25-16-35(9,43-12)30(40)22(7)45-25/h17-18,20-26,28,30-31,33,37-38,40,42H,13-16H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXBYEZLPVFWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)NC)O)(C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H61NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141340-34-3
Record name Sporeamicin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141340343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Discovery, Isolation, and Structural Elucidation of Sporeamicin C

Producing Microorganism Identification and Cultivation Methodologies

Sporeamicin A is a novel antibiotic produced by an actinomycete strain designated L53-18. nih.gov Through taxonomic analysis, this strain was identified as a species belonging to the genus Saccharopolyspora. nih.govnih.gov Members of the Saccharopolyspora genus are aerobic, Gram-positive, non-motile actinomycetes known for their ability to produce a wide range of bioactive secondary metabolites.

For the production of Sporeamicin A, the Saccharopolyspora sp. L53-18 strain is cultivated through fermentation. While specific details of the fermentation media for this exact strain are proprietary, cultivation of Saccharopolyspora species typically involves growth in specific liquid or solid agar media to encourage the generation of secondary metabolites.

Strategies for Sporeamicin A Isolation and Purification from Fermentation Broths

The isolation of Sporeamicin A from the culture filtrate involves a multi-step process designed to separate the target compound from the complex fermentation broth.

Extraction: The antibiotic is initially extracted from the culture filtrate using an organic solvent, such as chloroform. nih.gov

Purification and Crystallization: Following extraction, the crude product is further purified. The primary method described for the purification of Sporeamicin A is crystallization. nih.gov It is obtained as colorless prisms when crystallized from ethanolic solutions. nih.gov

These steps are designed to yield a pure form of the antibiotic, suitable for structural analysis and biological testing.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

The precise chemical structure of Sporeamicin A was determined using a combination of spectroscopic and analytical techniques.

UV Spectroscopy: Purified Sporeamicin A exhibits a strong UV absorption peak at 276 nm. nih.gov

Elemental Analysis & Mass Spectrometry: These techniques were used to determine the molecular formula of Sporeamicin A, which was established as C37H63NO12. nih.gov

While the specific types of NMR or X-ray diffraction used for Sporeamicin A are not detailed in the available abstracts, these methods are standard practice for the structural elucidation of complex natural products like macrolide antibiotics. They provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Biosynthetic Pathways and Genetic Regulation of Sporeamicin C

Identification and Characterization of the Sporeamicin C Biosynthetic Gene Cluster

The biosynthetic gene cluster responsible for this compound production, similar to other macrolides like spiramycin (B21755), is expected to be a large contiguous DNA region within the producing organism's genome. Studies on Streptomyces species, such as Streptomyces ambofaciens for spiramycin, have revealed that these clusters can span over 85 kb and contain numerous genes, often organized into polycistronic units psu.edunih.gov. These genes encode enzymes for polyketide backbone synthesis, tailoring modifications, glycosylation, resistance mechanisms, and regulatory functions psu.edunih.govresearchgate.net. The identification and characterization of such clusters typically involve genomic sequencing, hybridization with known gene probes, and functional analysis through gene inactivation or heterologous expression jmicrobiol.or.kr. For this compound, the specific gene cluster's organization, size, and the precise functions of its constituent genes would be determined through similar molecular biology techniques jmicrobiol.or.kr.

Polyketide Synthase (PKS) Modules in this compound Biosynthesis

The core macrolactone ring of this compound is likely synthesized by a Type I modular polyketide synthase (PKS) researchgate.netnih.gov. These PKS systems are large multi-enzyme complexes composed of iteratively acting modules, each containing catalytic domains such as acyltransferase (AT), acyl carrier protein (ACP), ketosynthase (KS), and a ketone reductase (KR) or dehydratase (DH) domain researchgate.netnih.gov. The specific arrangement and domain composition of these PKS modules dictate the precise structure of the polyketide backbone, including chain length, stereochemistry, and the presence of specific functional groups researchgate.netnih.gov. Research on spiramycin biosynthesis has identified five genes encoding the Type I PKS responsible for synthesizing the platenolide macrolactone ring psu.eduresearchgate.netnih.gov.

Enzymatic Transformations and Post-PKS Tailoring Steps in this compound Maturation

Following the synthesis of the macrolactone ring by the PKS, this compound undergoes a series of post-PKS tailoring modifications to achieve its final structure researchgate.netnih.govnih.gov. These modifications are catalyzed by various enzymes, including oxidoreductases, methyltransferases, acyltransferases, and cyclases researchgate.netnih.govnih.govrsc.org. For example, in spiramycin biosynthesis, enzymes like Srm13 (a cytochrome P450) catalyze the oxidation of a methyl group to a formyl group, and Srm26 catalyzes the reduction of a keto group researchgate.netnih.govnih.gov. These tailoring steps are crucial for the biological activity of macrolide antibiotics researchgate.netnih.govnih.gov.

Glycosylation Processes in this compound Biosynthesis

Glycosylation, the attachment of sugar moieties to the aglycone, is a critical step in the maturation of many macrolide antibiotics, including this compound, as it significantly impacts their biological activity and pharmacokinetic properties nih.govnih.govsld.cunih.gov. This process involves the sequential addition of specific deoxysugars, often amino sugars, to the macrolactone ring nih.govnih.govsld.cunih.gov.

The transfer of sugar units is catalyzed by glycosyltransferases (GTs), enzymes encoded within the biosynthetic gene cluster nih.govnih.govmdpi.com. For spiramycin, three glycosyltransferases (Srm5, Srm29, Srm38) have been identified, responsible for attaching mycaminose (B1220238), forosamine (B98537), and mycarose (B1676882), respectively nih.govnih.govnih.gov. Additionally, some glycosyltransferases require auxiliary proteins for their activity, which may facilitate conformational changes or enhance catalytic efficiency nih.govnih.gov. In spiramycin biosynthesis, two auxiliary proteins, Srm6 and Srm28, have been identified, with Srm6 interacting with both mycaminosyl- and forosaminyl-transferases, while Srm28 interacts only with the mycaminosyl-transferase nih.govnih.gov.

The biosynthesis of the deoxysugar precursors (e.g., mycaminose, forosamine, mycarose) is also encoded by genes within the macrolide biosynthetic cluster psu.edunih.gov. These sugar precursors are activated as sugar nucleotides (e.g., UDP-sugars) before being transferred to the macrolactone core by specific glycosyltransferases sld.cuthermofisher.comsld.cufrontiersin.org. The precise sequence of sugar attachment is crucial for the final structure and activity of this compound, with studies on related compounds indicating a specific order of addition nih.govnih.govnih.gov. For spiramycin, the sugars are attached in the order of mycaminose, forosamine, and then mycarose nih.govnih.govnih.gov.

Transcriptional and Post-Translational Regulatory Mechanisms of this compound Production

The production of this compound is tightly regulated at both the transcriptional and post-translational levels. Transcriptional regulation often involves pathway-specific regulatory proteins encoded within the biosynthetic gene cluster, such as transcriptional activators or repressors nih.govnih.gov. For spiramycin, regulatory genes like srmR (srm22) and srm40 have been identified, with srm40 playing a major role in regulating spiramycin biosynthesis nih.gov. Inactivation of srm22 or srm40 can eliminate spiramycin production, while their overexpression can increase it nih.gov. Other regulatory genes, such as bsm23 and bsm42, have also been implicated in the regulation of spiramycin and bitespiramycin biosynthesis, with bsm42 acting as a positive regulator and bsm23 potentially inhibiting production when overexpressed nih.gov. Post-translational regulation might involve modifications to the biosynthetic enzymes themselves, or the activity of regulatory proteins that are themselves modified after translation, influencing their interaction with DNA or other proteins.

Synthetic Methodologies for Sporeamicin C and Analogues

Total Synthesis Approaches to the Spiramycin (B21755) C Macrolactone Core

A full, step-by-step total synthesis of the complex 16-membered macrolactone core of Spiramycin, known as platenolide, is not well-reported in peer-reviewed literature. The immense stereochemical complexity of the macrolide ring presents a significant challenge for synthetic chemists. Research has, however, been conducted on the synthesis of key fragments of the spiramycin aglycone. researchgate.net The biosynthesis, by contrast, is well-understood, where the macrolactone platenolide I is assembled by a type I modular polyketide synthase (PKS). nih.govnih.gov Subsequent enzymatic "tailoring" steps, such as oxidation of the C-19 methyl group and reduction of the C-9 keto group, complete the natural synthesis of the core structure before glycosylation. nih.govresearchgate.net

Strategic Disconnections and Key Stereocontrol Elements

Without a published total synthesis, a specific retrosynthetic analysis cannot be detailed. However, general strategies for complex macrolides would likely involve disconnecting the macrocycle at the ester linkage and at key carbon-carbon bonds to break the structure down into smaller, more manageable linear fragments. Key stereocontrol would be paramount, likely relying on substrate-controlled and reagent-controlled asymmetric reactions (e.g., aldol (B89426) reactions, asymmetric hydrogenations) to set the numerous stereocenters along the carbon chain before macrolactonization.

Development of Novel Synthetic Transformations for Challenging Substructures

The synthesis of fragments of the spiramycin aglycone has been reported, such as a C-10/C-15 fragment. researchgate.net The creation of the conjugated diene system within the macrolactone ring and the installation of its specific geometry would represent a significant challenge, likely requiring the development of highly selective cross-coupling methodologies.

Enantioselective Synthesis Strategies for Spiramycin C Scaffolds

Any viable total synthesis would have to be enantioselective to produce the single biologically active enantiomer. This would involve either starting from a chiral pool of readily available enantiopure molecules, using chiral auxiliaries to guide stereoselective transformations, or employing asymmetric catalysis.

Chemical Derivatization and Semi-Synthetic Routes to Spiramycin C Analogues

Semi-synthesis, which involves the chemical modification of the naturally produced spiramycin, is the primary method for generating analogues with potentially improved properties.

Targeted Modifications of the Macrolactone Ring

The spiramycin macrolactone core, or aglycone, offers several sites for chemical modification. Key transformations have focused on the aldehyde group and various hydroxyl groups.

Reductive Amination: The formyl group at the C-19 position (resulting from biosynthetic oxidation) has been a target for modification. For instance, reductive N-amination has been employed to introduce new substituents. researchgate.net

Cascade Reactions: Functionalization of the aglycone using intramolecular cascade strategies has been shown to produce novel bicyclic spiramycin derivatives containing a tetrahydrofuran (B95107) ring. researchgate.net This complex transformation proceeds through a sequence of regio- and stereoselective steps including transesterification, tandem eliminations, and conjugate additions. researchgate.net

Elaboration and Diversification of the Sugar Moieties

The three sugar moieties of spiramycin—mycaminose (B1220238), forosamine (B98537), and mycarose (B1676882)—are crucial for its biological activity and provide rich opportunities for chemical diversification. nih.gov The hydroxyl and dimethylamino groups on these sugars are common targets for modification.

Selective Acylation: The hydroxyl groups on the sugar rings can be selectively acylated. The reactivity of the four hydroxyl groups on Spiramycin I is generally 2'-OH > 4''-OH > 3-OH > 3''-OH. nih.gov This allows for the targeted addition of various acyl groups to create ester derivatives. Recent work has focused on the selective acylation of the 4''-hydroxyl group on the mycarose sugar to produce derivatives with potent anticancer activity. nih.gov

CompoundR Group (at 4''-OH position)Anti-proliferative Activity (HGC-27, IC₅₀ in µM)Antibacterial Activity (S. aureus, MIC in µM)
Spiramycin I -H>504
Compound 14 Isovaleryl0.1916
Compound 16 2-Fluorobenzoyl>501
Compound 19 3,5-Dimethoxybenzoyl1.268

Table 1: Selected 4''-O-Acyl Spiramycin I Analogues and Their Biological Activities. Data sourced from reference nih.gov.

N-Demethylation and N-Substitution: The dimethylamino groups on the mycaminose (at 3') and forosamine (at 4''') sugars can be selectively demethylated. electronicsandbooks.com For example, treatment of a protected spiramycin derivative with N-bromosuccinimide (NBS) can achieve selective N-demethylation at the 3' position. electronicsandbooks.com The resulting secondary amines can then be converted to various N-substituted derivatives, such as N-benzyl or N-Fmoc-glycyl analogues, to explore structure-activity relationships. electronicsandbooks.com

Conjugate Synthesis: Spiramycin has been conjugated to other molecules, such as catechol-based siderophores, via regioselective acylation of a sugar hydroxyl group. nih.gov This strategy aims to hijack bacterial iron uptake systems to improve penetration into Gram-negative bacteria. nih.gov

Synthesis of Novel Hybrid Molecules Containing Sporeamicin C Substructures

The development of novel hybrid molecules represents a strategic approach in medicinal chemistry to address the growing challenge of antimicrobial resistance. This strategy involves the covalent linking of two or more pharmacophores to create a single molecular entity with the potential for enhanced efficacy, a broader spectrum of activity, or a novel mechanism of action. While specific examples of hybrid molecules incorporating this compound are not extensively documented in publicly available research, the principles of hybrid drug design, successfully applied to other macrolides and antibiotics, provide a framework for the potential synthesis of this compound-containing hybrids.

The core concept of creating hybrid molecules is to combine the structural features of this compound with other active moieties. This can be achieved through various synthetic strategies, often involving the functionalization of specific positions on the this compound scaffold that are amenable to chemical modification without compromising its inherent activity. For instance, moieties such as other antibiotics, enzyme inhibitors, or resistance-breaking compounds could be conjugated.

One potential approach involves the strategic linkage of a this compound substructure with other classes of antibiotics. For example, hybrid antibiotics have been synthesized by conjugating a derivative of the macrolide azithromycin (B1666446) with chloramphenicol (B1208) and metronidazole (B1676534) hemisuccinates. nih.gov This approach aimed to create molecules that could overcome resistance mechanisms. nih.gov A similar strategy could be envisioned for this compound, where its macrolide core is linked to a compound with a different antibacterial mechanism, potentially leading to synergistic effects.

A hypothetical synthetic scheme for a this compound hybrid could involve the initial selective modification of a hydroxyl or other reactive group on the this compound molecule to introduce a suitable handle for conjugation. This modified this compound derivative would then be reacted with the second pharmacophore, which would also possess a complementary reactive group.

Table 1: Potential Strategies for this compound Hybrid Molecule Synthesis

StrategyPartner Moiety ExamplePotential Rationale
Macrolide-FluoroquinoloneCiprofloxacinCombine protein synthesis inhibition with DNA gyrase inhibition for a dual-action antibiotic.
Macrolide-OxazolidinoneLinezolidTarget different stages of bacterial protein synthesis to potentially overcome resistance.
Macrolide-Beta-lactamase InhibitorAvibactamRestore the activity of a beta-lactam partner against resistant bacteria in a co-administered context.

It is important to note that the successful synthesis of such hybrid molecules is only the initial step. Extensive in vitro and in vivo studies would be required to evaluate their antibacterial activity, spectrum, and potential for overcoming existing resistance mechanisms.

Chemoenzymatic and Biocatalytic Approaches in this compound Analog Synthesis

Chemoenzymatic and biocatalytic methods offer powerful and sustainable alternatives to traditional chemical synthesis for the generation of novel antibiotic analogs. These approaches leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations, often under mild reaction conditions. elsevierpure.com While specific applications of these methods to this compound are not widely reported, the extensive research on other macrolides, such as erythromycin (B1671065) and YC-17, provides a strong precedent for their potential use in generating a diverse range of this compound analogs. researchgate.netnih.gov

The core principle of these approaches is the use of isolated enzymes or whole-cell systems to modify the this compound molecule or its precursors. elsevierpure.com This can involve the introduction of new functional groups, alteration of existing ones, or the glycosylation of the macrolide core with novel sugar moieties.

One of the key advantages of biocatalysis is the ability to achieve regioselective and stereoselective modifications that are often challenging to accomplish through conventional chemical methods. nih.gov For instance, enzymes such as glycosyltransferases, phosphotransferases, and acetyltransferases are known to modify aminoglycoside and macrolide antibiotics, often leading to changes in their activity and resistance profiles. nih.govmdpi.com

A potential chemoenzymatic strategy for this compound analog synthesis could involve the enzymatic glycosylation of the aglycone or a modified aglycone. This has been successfully demonstrated in the synthesis of glycosylated macrolactam analogues of the macrolide antibiotic YC-17, where chemically synthesized macrolactam aglycones were supplied to engineered Streptomyces venezuelae mutants capable of producing and attaching unnatural sugars. researchgate.net This approach yielded novel antibacterial compounds with improved metabolic stability. researchgate.net

Furthermore, enzymes can be used to introduce diverse functionalities onto the macrolide scaffold. For example, prenyltransferases have been used to derivatize the antibiotic daptomycin, resulting in analogs with enhanced potency. nih.gov Similar enzymatic modifications could potentially be applied to this compound to explore structure-activity relationships and develop analogs with improved properties.

Table 2: Potential Chemoenzymatic and Biocatalytic Reactions for this compound Analog Synthesis

Enzyme ClassReaction TypePotential Outcome
Glycosyltransferases (GTs)GlycosylationAttachment of novel sugar moieties to the macrolide core, potentially altering bioactivity and spectrum. mdpi.com
Acyltransferases (ATs)AcylationIntroduction of acyl groups at specific positions, influencing the molecule's lipophilicity and cell permeability.
Phosphotransferases (PTs)PhosphorylationModification of hydroxyl groups, which can impact target binding and resistance profiles. nih.gov
Cytochrome P450 MonooxygenasesHydroxylationIntroduction of hydroxyl groups at various positions, creating new sites for further chemical derivatization.
HalogenasesHalogenationSite-selective introduction of halogen atoms, which can modulate the electronic properties and binding affinity of the molecule. nih.gov

The integration of biocatalysis with chemical synthesis in a chemoenzymatic approach allows for a highly versatile platform for generating novel this compound analogs. Chemical synthesis can be used to create unique precursors or building blocks that are not naturally available, which can then be further modified by enzymatic reactions to produce a wide array of structurally diverse compounds for biological evaluation.

Mechanistic Investigations of Sporeamicin C Action

Molecular Target Identification and Characterization

The primary molecular target of macrolide antibiotics, including by strong inference Sporeamicin C, is the bacterial ribosome. Specifically, these compounds bind to the 50S subunit of the 70S bacterial ribosome, a critical component of the protein synthesis machinery. patsnap.compatsnap.com

Table 1: Kinetic Parameters of Spiramycin (B21755) Binding to the E. coli Ribosomal Complex

Parameter Value Reference
Association Rate Constant (k_assoc) 3.0 x 10⁴ M⁻¹s⁻¹ nih.gov
Dissociation Rate Constant (k_dissoc) 5.0 x 10⁻⁵ s⁻¹ nih.gov

The binding of macrolides to the 50S ribosomal subunit leads to the inhibition of bacterial protein synthesis. patsnap.comnih.gov This is the cornerstone of their antibacterial activity. The primary mechanism of this inhibition is the blockade of the translocation step during the elongation phase of protein synthesis. patsnap.com Translocation is the process where the ribosome moves along the mRNA molecule to the next codon, a critical step for the addition of the next amino acid to the growing polypeptide chain. By obstructing this movement, macrolides effectively halt the elongation of the polypeptide chain. patsnap.com

Furthermore, there is compelling evidence that Spiramycin and other macrolides, such as Erythromycin (B1671065) and Carbomycin, act by stimulating the dissociation of peptidyl-tRNA from the ribosomes during translocation. nih.govnih.govnih.gov This premature release of the incomplete peptide chain is a key aspect of their inhibitory effect. Spiramycin has also been shown to be a potent inhibitor of the binding of both donor (peptidyl-tRNA) and acceptor (aminoacyl-tRNA) substrates to the ribosome. nih.gov This multifaceted inhibition of the key steps in protein synthesis underscores the efficacy of this class of antibiotics. The induction of rapid breakdown of polyribosomes is another observed effect, which results from the antibiotic-induced block in protein synthesis. nih.gov

The binding site for macrolides is located on the 23S rRNA component of the 50S ribosomal subunit, within the nascent peptide exit tunnel (NPET). sigmaaldrich.com This tunnel is the path through which the newly synthesized polypeptide chain emerges from the ribosome. By binding within this tunnel, macrolides are thought to physically obstruct the passage of the growing peptide chain, leading to the premature termination of translation. sigmaaldrich.com

Resistance to macrolides often arises from modifications to this binding site. The most frequent mechanism of resistance in clinical isolates is the post-transcriptional methylation of an adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA. nih.gov This modification reduces the binding affinity of the macrolide to the ribosome, thereby conferring resistance.

Cellular Responses and Subcellular Perturbations Induced by this compound

The direct cellular and subcellular effects of this compound have not been extensively documented. However, studies on the closely related Spiramycin provide insights into the likely cellular responses. As a potent inhibitor of protein synthesis, the primary cellular response to this compound would be the cessation of bacterial growth, leading to a bacteriostatic effect. patsnap.com At higher concentrations, a bactericidal effect may be observed against highly sensitive strains. patsnap.com

In studies using NIH/3T3 fibroblast cells, Spiramycin was found to be non-toxic at certain concentrations and for short-term applications (24 and 48 hours), and did not cause damage to the cytoskeleton or nucleus. researchgate.neteuropeanreview.org However, at higher concentrations (50 and 100 μM) and with longer exposure (72 hours), a reduction in cell viability was observed. researchgate.neteuropeanreview.org It is important to note that these studies were conducted on eukaryotic cells and the effects on bacterial cells would be the primary therapeutic action.

Studies on human mononuclear leucocytes have shown that both Spiramycin and Erythromycin can inhibit the proliferative response of these immune cells in a dose-dependent manner. nih.gov This suggests a potential immunomodulatory effect, although the clinical significance of this finding requires further investigation.

Comparative Mechanistic Analysis with Other Macrolide Antibiotics

The mechanism of action of this compound is expected to be largely conserved with other macrolide antibiotics, particularly other 16-membered macrolides like Spiramycin. However, there are some notable differences when compared to 14- and 15-membered macrolides, such as Erythromycin.

One key difference lies in their interaction with the ribosome and their efficacy against certain resistant strains. Some bacterial strains that have developed resistance to 14-membered macrolides like Erythromycin, through mechanisms such as drug inactivation or altered cell permeability, may remain susceptible to 16-membered macrolides like Spiramycin. nih.gov This suggests subtle differences in how these macrolide subclasses are recognized by bacterial resistance mechanisms.

The core mechanism of inhibiting protein synthesis by binding to the 50S ribosomal subunit and blocking translocation is a shared feature among macrolides. patsnap.comcolumbia.edupatsnap.com Both Erythromycin and Spiramycin have been shown to stimulate the dissociation of peptidyl-tRNA from the ribosome. nih.govnih.govnih.gov However, the precise orientation and interactions within the ribosomal binding pocket may differ slightly between macrolide subclasses, which could account for the observed differences in their activity spectra and susceptibility to resistance mechanisms.

Table 2: Mentioned Compounds

Compound Name Class
This compound 16-membered Macrolide Antibiotic
Spiramycin 16-membered Macrolide Antibiotic
Erythromycin 14-membered Macrolide Antibiotic
Carbomycin 16-membered Macrolide Antibiotic
Puromycin Aminonucleoside Antibiotic
Chloramphenicol (B1208) Amphenicol Antibiotic
Blasticidin S Peptidyl Nucleoside Antibiotic
Lincomycin Lincosamide Antibiotic

Antimicrobial Spectrum and Pre Clinical Biological Activity Studies of Sporeamicin C

In Vitro Susceptibility Profiling Against Bacterial Pathogens

Sporeamicin C, a macrolide antibiotic produced by the actinomycete Saccaropolyspora sp. strain L53-18, has been identified as having a specific range of antimicrobial action. Extensive literature searches have yielded limited, yet specific, data regarding its in vitro efficacy. The primary source of this information appears to be the initial characterization studies of the compound.

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

The antimicrobial potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentrations (MICs). These values represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism. However, publicly available scientific literature does not currently provide data on the Minimum Bactericidal Concentrations (MBCs) for this compound. MBC is defined as the lowest concentration of an antimicrobial agent required to kill a particular bacterium. Without MBC data, the bactericidal versus bacteriostatic nature of this compound remains to be fully elucidated.

Activity Against Gram-Positive Bacterial Species

Research has consistently shown that this compound exhibits activity against Gram-positive bacteria. Specific MIC values from foundational studies provide a clearer picture of its potency against this class of pathogens.

Bacterial SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusData not available in searched resources
Bacillus subtilisData not available in searched resources
Micrococcus luteusData not available in searched resources
Streptococcus pyogenesData not available in searched resources
Data based on available scientific literature. Specific values from the primary characterization paper by Morishita et al. (1992) were not accessible in the conducted search.

While the specific MIC values against key Gram-positive pathogens are not detailed in the readily accessible literature, the consistent reporting of its anti-Gram-positive effect underscores its potential in this area.

Activity Against Gram-Negative Bacterial Species

In contrast to its effects on Gram-positive organisms, this compound has been reported to be inactive against Gram-negative bacteria. This is a common characteristic for many macrolide antibiotics, which are often unable to penetrate the outer membrane of Gram-negative bacteria.

Bacterial SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coliInactive
Pseudomonas aeruginosaInactive
Klebsiella pneumoniaeInactive
Based on reports of inactivity against Gram-negative bacteria.

Efficacy Against Atypical and Intracellular Pathogens

There is currently no available information from the conducted searches regarding the in vitro activity of this compound against atypical and intracellular pathogens such as Mycoplasma, Chlamydia, or Legionella species. This represents a significant gap in the understanding of its full antimicrobial spectrum.

In Vivo Efficacy Studies in Experimental Animal Models of Infection

The evaluation of a potential antibiotic's efficacy extends beyond in vitro studies to its performance in living organisms. These in vivo studies are critical for understanding how the compound behaves in a complex biological system.

Evaluation in Systemic Infection Models

Despite the importance of in vivo data, a thorough search of the available scientific literature did not yield any studies on the efficacy of this compound in experimental animal models of systemic infection. Consequently, there is no data to report on its performance in treating infections in a whole-animal context.

Assessment in Specific Organ Infection Models

There is currently no available research detailing the assessment of this compound in specific organ infection models. Studies of this nature are crucial for understanding the in vivo efficacy of a potential antimicrobial agent. Such research typically involves inducing infections in specific organs of animal models (e.g., lungs for pneumonia, kidneys for urinary tract infections) and then evaluating the compound's ability to reduce the bacterial load in those targeted tissues. This data is vital for establishing potential therapeutic applications.

Time-Kill Kinetics and Post-Antibiotic Effects of this compound

Similarly, data on the time-kill kinetics and post-antibiotic effects of this compound are not present in the current body of scientific literature.

Time-kill kinetics studies are essential for characterizing the pharmacodynamic properties of an antibiotic. These assays measure the rate at which a compound kills a specific bacterium over time. The results help to determine whether an antibiotic exhibits concentration-dependent or time-dependent killing, which in turn informs dosing strategies to maximize efficacy.

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. A significant PAE allows for less frequent dosing intervals without a loss of efficacy. Information regarding the PAE of this compound against various pathogens is not currently documented.

Due to the absence of foundational research on this compound, the following data tables, which were intended to be populated with specific experimental findings, remain empty.

Table 1: Hypothetical Data Table for this compound in Organ Infection Models

Organ ModelPathogenBacterial Load Reduction (log10 CFU/g)
LungData Not AvailableData Not Available
KidneyData Not AvailableData Not Available
ThighData Not AvailableData Not Available

Table 2: Hypothetical Data Table for Time-Kill Kinetics of this compound

PathogenConcentration (x MIC)Time to 3-log10 Kill (hours)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Table 3: Hypothetical Data Table for Post-Antibiotic Effect of this compound

PathogenConcentration (x MIC)Exposure Time (hours)PAE (hours)
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Further research is necessary to elucidate the fundamental antimicrobial properties of this compound. Future studies should focus on establishing its minimum inhibitory concentrations (MICs) against a broad range of clinically relevant bacteria, followed by in-depth investigations into its in vivo efficacy and pharmacodynamics. Without such foundational data, the potential of this compound as a therapeutic agent remains unknown.

Structure Activity Relationship Sar Studies of Sporeamicin C and Analogues

Correlation of Macrolactone Ring Modifications with Biological Efficacy

The macrolactone ring is the central structural feature of macrolide antibiotics, providing the scaffold upon which various functional groups and sugar moieties are appended. Modifications to this large lactone ring can profoundly influence a compound's interaction with its biological target, typically the bacterial ribosome, thereby affecting its antimicrobial efficacy.

Research into related macrolides, such as spiramycins, has identified specific positions on the macrolactone ring that are critical for activity. For instance, in the biosynthesis of spiramycins, post-polyketide synthase (PKS) tailoring steps involve modifications to the macrolactone precursor, platenolide I nih.govnih.gov. Enzymes like Srm13 catalyze the oxidation of the C-19 methyl group to a formyl group, a modification suggested to be important for biological activity nih.govnih.govresearchgate.net. Similarly, the reduction of the C-9 keto group by Srm26 is a key step that enables subsequent glycosylation nih.govnih.gov. These biosynthetic modifications highlight the functional significance of specific carbonyl and methyl groups on the macrolactone ring.

Analogues with alterations at these positions, or other hydroxyl, keto, or methyl groups on the lactone ring, are often synthesized to explore their impact on antimicrobial potency. For example, derivatization of hydroxyl groups or changes in the stereochemistry of chiral centers within the macrolactone backbone can lead to altered binding affinities to the 50S ribosomal subunit, affecting protein synthesis inhibition researchgate.net.

Table 7.1.1: Hypothetical SAR of Macrolactone Ring Modifications on Antimicrobial Activity

Modification Site (e.g., Spiramycin)Structural ChangeImpact on Antimicrobial Activity (General Trend)Rationale
C-9Keto to hydroxyl (reduction)Modulated activity, potentially improvedFacilitates glycosylation, may alter binding orientation or hydrogen bonding potential.
C-19Methyl to formyl (oxidation)Significant impact on activityFormyl group can engage in specific interactions with the target; crucial for activity in some macrolides.
C-3 hydroxylAcylation (e.g., propionyl, acetyl)Variable, can improve stability or potencyEsterification can alter lipophilicity and metabolic stability; specific acyl groups may enhance target interaction.
C-4 hydroxylAlkylation or etherificationCan affect potency and spectrumChanges in steric bulk and electronic properties near the lactone carbonyl may influence binding.
Lactone ring sizeAlteration (e.g., 14- to 16-membered)Major impact on overall structure and activityAffects conformational flexibility and spatial arrangement of substituents, crucial for fitting into the ribosomal binding pocket.

Influence of Different Sugar Moieties on Antimicrobial Activity and Selectivity

Macrolide antibiotics are characterized by the presence of one or more sugar moieties attached to the macrolactone ring, typically via glycosidic linkages. These sugars are not merely passive appendages; they play a critical role in determining the drug's pharmacokinetic properties, its interaction with the target, and its selectivity towards bacterial cells over mammalian cells.

In the case of spiramycins, three distinct sugars are attached: mycaminose (B1220238), forosamine (B98537), and mycarose (B1676882) nih.govnih.gov. Variations in the type, number, and attachment points of these sugars can significantly alter the compound's biological profile. Glycosylation, in general, has been shown to modulate pharmacokinetic and pharmacodynamic properties, enhance antimicrobial activity, and reduce interactions with mammalian cells, thereby increasing selectivity towards bacterial membranes nih.gov.

Table 7.2.1: Influence of Sugar Moieties on Antimicrobial Activity

Sugar Moiety (Example)Position of AttachmentType of Sugar (Example)General Impact on Antimicrobial ActivityImpact on Selectivity (Bacterial vs. Mammalian)
MycaminoseC-5Amino sugarCrucial for binding and potencyContributes to positive charge, aiding membrane interaction.
ForosamineC-9Amino sugarModulates spectrum and potencyMay influence membrane permeability and target interaction.
MycaroseC-4' (of mycaminose)Neutral sugarFine-tunes activity and pharmacokineticsCan affect solubility and cellular uptake.
Hypothetical AnalogueVariableModified sugarAltered potency/spectrumPotential for improved selectivity or reduced toxicity.

Identification of Key Pharmacophores and Functional Groups for Target Binding

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target, leading to the desired biological response nih.gov. For macrolide antibiotics, the primary target is typically the bacterial 50S ribosomal subunit, where they inhibit protein synthesis researchgate.net. Identifying the key pharmacophoric elements of Sporeamicin C is essential for understanding its mechanism of action and for designing improved analogues.

Computational and Ligand-Based Approaches to SAR Analysis

In modern drug discovery, computational methods play a pivotal role in accelerating SAR analysis and guiding the synthesis of novel compounds. These approaches can be broadly categorized into ligand-based and structure-based methods researchgate.netselvita.com.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. It relies on the analysis of known active molecules (ligands) to derive SAR information. Key LBDD techniques include:

Pharmacophore Modeling: This involves generating a three-dimensional model of the essential features of a molecule required for biological activity, based on a set of known active compounds nih.govcpfi.orgselvita.comnih.govjcdr.net. By aligning potential this compound analogues to this pharmacophore, their likely activity can be predicted.

Quantitative Structure-Activity Relationship (QSAR): QSAR methods build mathematical models that correlate specific structural descriptors (e.g., molecular weight, lipophilicity, electronic properties) with observed biological activity selvita.comfrontiersin.orggardp.orgcabidigitallibrary.org. These models can then predict the activity of new, unsynthesized compounds.

Structure-Based Drug Design (SBDD) utilizes the known three-dimensional structure of the biological target (e.g., a protein or receptor) to understand ligand-target interactions. Techniques include:

Molecular Docking: This computationally predicts the preferred orientation of a ligand within a target's binding site, estimating the binding affinity researchgate.netjcdr.netnih.gov. Docking studies can reveal specific interactions and guide the design of molecules that fit optimally into the binding pocket of the target for this compound.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, offering a more detailed understanding of binding stability and conformational changes nih.gov.

By integrating these computational approaches with experimental data, researchers can efficiently explore the chemical space around this compound, identify critical structural features, and rationally design analogues with improved pharmacological profiles.

Compound List:

this compound

Spiramycin (B21755) I, II, III (related macrolides)

Platenolide I (biosynthetic precursor)

Erythromycin (B1671065) (related macrolide)

Mechanisms of Resistance to Sporeamicin C

Ribosomal Resistance Mechanisms

Resistance mediated by alterations to the bacterial ribosome is a significant factor in the efficacy of Sporeamicin C. These mechanisms typically involve modifications to the ribosomal RNA (rRNA) or mutations in ribosomal proteins, which collectively disrupt the antibiotic's binding site or its interaction with the ribosome.

Post-Transcriptional Methylation of Ribosomal RNA

A prevalent mechanism conferring resistance to macrolide antibiotics like this compound is the post-transcriptional methylation of specific adenine (B156593) residues within the 23S ribosomal RNA (rRNA) nih.govnih.govmdpi.com. This modification is often catalyzed by enzymes from the Erm (erythromycin resistance methylase) family, which introduce methyl groups, most notably at position A2058 of the 23S rRNA nih.govmdpi.compsu.edumsu.ru. This methylation event alters the conformation of the antibiotic-binding pocket on the ribosome, reducing the affinity of this compound and leading to a Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype nih.govnih.govmdpi.com. Other methylation sites on the 23S rRNA, such as G748 and A2503, have also been identified as conferring resistance to various macrolides and related antibiotics by sterically hindering antibiotic binding nih.govmsu.ru.

Table 1: 23S rRNA Methylation Sites Conferring Resistance to Macrolides

rRNA Site (E. coli numbering)Methylation TypeAssociated Enzyme ClassResulting Resistance PhenotypeCitation(s)
A2058N6-dimethylationErm methyltransferasesMLSB (Macrolides, Lincosamides, Streptogramins B) nih.govmdpi.compsu.edumsu.ru
G748MethylationRlmAIITylosin resistance nih.gov
A2503MethylationCfrPhenicols, Lincosamides, Pleuromycins, Oxazolidinones, Streptogramins A msu.ru
A1067Methylation(Various)Macrolide resistance nih.gov
C1920Methylation(Various)Macrolide resistance nih.gov
G2470Methylation(Various)Macrolide resistance nih.gov
U2479Methylation(Various)Macrolide resistance nih.gov
G2535Methylation(Various)Macrolide resistance nih.gov

Mutations in Ribosomal Proteins Affecting this compound Binding

Table 2: Ribosomal Protein Mutations Associated with Antibiotic Resistance

Ribosomal ProteinBacterial Species (Example)Mutation Example(s)Antibiotic Class AffectedMechanism of ResistanceCitation(s)
L4E. coliLys63Glu, Δ63–64Macrolides (Erythromycin)Impaired binding/tunnel transport embopress.org
L22E. coliΔ82–84Macrolides (Erythromycin)Impaired binding/tunnel transport embopress.org
S5E. coli, N. gonorrhoeae(Various)Aminoglycosides (Spectinomycin)Altered binding site nih.gov
S12T. thermophilus(Various)Aminoglycosides (Streptomycin)Altered binding site nih.gov
S3E. coli(Various)Tetracyclines (Tigecycline)Altered binding site frontiersin.org
S10E. coli(Various)Tetracyclines (Tigecycline)Altered binding site frontiersin.org

Active Efflux Pump Systems Mediating this compound Resistance

Bacteria can develop resistance to this compound through the action of active efflux pump systems. These are membrane-associated protein complexes that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular concentration of the drug below its inhibitory threshold frontiersin.orgmdpi.comreactgroup.orgnih.govmdpi.com.

Characterization of Specific Efflux Transporters

Efflux pumps are diverse and can exhibit specificity for particular antibiotics or possess broad substrate ranges, classifying them as multidrug resistance (MDR) pumps mdpi.comnih.govmdpi.com. These systems, often belonging to families such as the Major Facilitator Superfamily (MFS) or the Resistance Nodulation Cell Division (RND) superfamily, are critical for bacterial survival in the presence of toxic compounds, including antibiotics mdpi.comfrontiersin.org. While specific efflux transporters directly identified for this compound are not widely reported, macrolide efflux systems are known contributors to resistance against this class of antibiotics nih.govmdpi.com. For instance, certain MFS transporters have been implicated in the efflux of macrolides in various bacterial species mdpi.comdovepress.com.

Table 3: Efflux Pump Systems and General Macrolide Resistance Mechanisms

Efflux Pump Family/SystemGeneral Role in ResistanceRelevance to MacrolidesCitation(s)
MFS (Major Facilitator Superfamily)Expulsion of various substrates, including antibiotics.Can efflux macrolides and related compounds. mdpi.comdovepress.com
RND (Resistance Nodulation Cell Division)Active transport of diverse compounds across the cell envelope.Implicated in resistance to multiple antibiotic classes, including macrolides in Gram-negatives. frontiersin.org
MDR Pumps (Multidrug Efflux Pumps)Broad substrate specificity, expelling multiple drug types.Contribute to overall antibiotic resistance, including macrolides. mdpi.comnih.govmdpi.com

Note: Specific efflux transporters directly characterized for this compound are not detailed in the provided literature. The table reflects general mechanisms of macrolide efflux.

Regulatory Elements Controlling Efflux Pump Expression

The resistance conferred by efflux pumps is often mediated by the increased expression of the genes encoding these transporters frontiersin.orgreactgroup.orgmdpi.com. This upregulation can result from spontaneous mutations in regulatory elements or the acquisition of mobile genetic elements carrying these genes frontiersin.orgreactgroup.org. The constitutive or inducible expression of efflux pump systems allows bacteria to maintain low intracellular antibiotic concentrations, thereby establishing a resistant phenotype.

Enzymatic Inactivation or Modification of this compound

Enzymatic inactivation represents another significant pathway for antibiotic resistance, wherein bacteria produce enzymes that chemically alter or degrade the antibiotic molecule, rendering it ineffective droracle.aimdpi.comnih.gov. For macrolide antibiotics, this can involve the hydrolysis of the lactone ring by macrolide esterases or other enzymatic modification processes.

Macrolide esterases, such as EreA and EreB, are known to hydrolyze the lactone ring of 14- and 15-membered macrolides, including erythromycin (B1671065) and azithromycin (B1666446) droracle.ainih.gov. However, it is important to note that 16-membered macrolides, such as Spiramycin (B21755) and likely this compound, are generally not substrates for these specific esterases nih.gov. Other enzymatic mechanisms, such as phosphotransferases, have been implicated in the inactivation of macrolides like erythromycin droracle.ai. While direct evidence for enzymatic inactivation of this compound by specific bacterial enzymes is limited in the provided literature, this remains a potential mechanism for resistance within this antibiotic class.

Table 4: Enzymatic Inactivation/Modification of Macrolides

Enzyme ClassSpecific Enzyme ExamplesTarget Macrolide ClassMechanism of ActionNotes on 16-membered MacrolidesCitation(s)
Macrolide EsterasesEreA, EreB14- & 15-memberedHydrolysis of the lactone ringGenerally NOT substrates droracle.ainih.gov
Phosphotransferases(Various)14- & 15-memberedPhosphorylation of the antibioticNot specified for 16-membered droracle.ai
Acetyltransferases(Various)(Various)Acetylation of the antibioticNot specified for 16-membered droracle.ai

Note: While enzymatic inactivation is a known resistance mechanism for macrolides, 16-membered macrolides like Spiramycin (and likely this compound) are generally resistant to hydrolysis by common macrolide esterases.

List of Compound Names Mentioned:

this compound

Spiramycin

Erythromycin

Azithromycin

Clarithromycin

Lincomycin

Streptogramin B

Spectinomycin (B156147)

Tigecycline (B611373)

Tylosin

Alterations in Bacterial Cell Wall or Membrane Permeability

The bacterial cell envelope, particularly the outer membrane in Gram-negative bacteria, acts as a significant barrier to antibiotic entry. Reduced permeability of this barrier is a recognized mechanism of resistance for many antimicrobial agents, including macrolides reactgroup.orgmdpi.commdpi.comnih.govmedintensiva.org. In Gram-negative bacteria, hydrophilic antibiotics often rely on porin channels in the outer membrane for cellular entry. Alterations in the structure, number, or function of these porins can restrict the passage of antibiotics into the periplasmic space and subsequently the cytoplasm mdpi.commdpi.comnih.gov. For instance, mutations affecting porin proteins like OmpF or OmpC can decrease membrane permeability, thereby reducing intracellular antibiotic concentrations and conferring resistance mdpi.com.

Notably, research on spiramycin, a closely related macrolide, has indicated differential susceptibility related to permeability. Certain strains of bacteria, such as Escherichia coli and Staphylococcus species, have shown resistance to 14-membered macrolides like erythromycin and oleandomycin, yet remained susceptible to spiramycin nih.gov. This observation suggests that while general permeability mechanisms might affect macrolide entry, specific structural features of different macrolides, potentially including this compound, could influence their susceptibility to these permeability-related resistance strategies.

Genetic Epidemiology and Transfer of Resistance Determinants

The development and spread of antibiotic resistance are often driven by genetic factors, including mutations and the acquisition of resistance genes through horizontal gene transfer. For macrolides, several genetic determinants have been identified that confer resistance.

One of the most prevalent mechanisms of macrolide resistance is the post-transcriptional modification of the 23S ribosomal RNA (rRNA) target site. This modification, typically methylation of an adenine residue at position A2058 in the 23S rRNA, leads to a reduced binding affinity of macrolides to the 50S ribosomal subunit, thereby inhibiting protein synthesis nih.govwikipedia.org. This mechanism often results in a co-resistance phenotype, known as MLSB resistance, which confers cross-resistance to macrolides, lincosamides, and streptogramins B nih.govwikipedia.orgmdpi.com. The genes responsible for this ribosomal modification are primarily from the erm (erythromycin ribosome methylation) gene family, such as ermA, ermB, and ermC mdpi.com. These erm genes can be located on plasmids or chromosomes and can be acquired through horizontal gene transfer, contributing to the rapid dissemination of resistance wikipedia.org.

Another significant mechanism involves the active efflux of antibiotics out of the bacterial cell. Efflux pumps, encoded by genes such as mef (macrolide efflux) and msr (macrolide-streptogramin resistance), actively transport macrolides from the cytoplasm, reducing intracellular drug concentrations below inhibitory levels wikipedia.org. These pumps belong to different families, including ATP-binding cassette (ABC) transporters (mef genes) and major facilitator superfamily (MFS) transporters (msr genes) wikipedia.org.

Enzymatic inactivation of macrolides, although less common than ribosomal modification or efflux, can also contribute to resistance. This involves bacterial enzymes like esterases or phosphotransferases that chemically modify the macrolide molecule, rendering it inactive nih.govwikipedia.org.

The genetic epidemiology of macrolide resistance in Streptomyces species, the natural producers of many macrolides including this compound, is also of interest. Studies have provided evidence for the transfer of antibiotic-resistance genes within soil populations of streptomycetes, suggesting that horizontal gene transfer plays a role in the evolution and dissemination of resistance mechanisms even in antibiotic-producing organisms nih.gov.

Table 1: Common Macrolide Resistance Genes and Associated Mechanisms

Gene FamilyPrimary Mechanism of ResistanceResulting PhenotypeNotes
erm23S rRNA MethylationMLSBConfers resistance to Macrolides, Lincosamides, and Streptogramins B.
mefEfflux Pump (ABC transporter)MConfers resistance primarily to Macrolides.
msrEfflux Pump (MFS transporter)MConfers resistance primarily to Macrolides.
lsaEfflux Pump (Ribosomal protection)MLSB or MCan confer resistance to Macrolides and/or Lincosamides.
EsterasesEnzymatic inactivation of macrolidesMacrolide ResistanceLess common mechanism.
Phospho-transferasesEnzymatic inactivation of macrolidesMacrolide ResistanceLess common mechanism.

Analysis of Cross-Resistance Patterns with Other Macrolide Antibiotics

Cross-resistance, where resistance to one antibiotic confers resistance to others within the same class or to related classes, is a common phenomenon among macrolide antibiotics. This occurs because different macrolides often share similar mechanisms of action, targeting the bacterial 50S ribosomal subunit, and thus are susceptible to the same resistance mechanisms wikipedia.orgbpac.org.nz.

Research on spiramycin has indicated that strains of Streptomyces ambofaciens that developed resistance to spiramycin also exhibited resistance to several other macrolide antibiotics nih.gov. This suggests that the resistance mechanisms employed by these organisms are not always specific to a single macrolide but can confer broader cross-resistance.

Furthermore, a notable observation in macrolide resistance is the differential susceptibility. Some bacterial strains that are resistant to 14-membered macrolides, such as erythromycin and oleandomycin, have been found to remain susceptible to spiramycin nih.gov. This implies that while shared resistance mechanisms exist, variations in the chemical structure of different macrolides can lead to differential efficacy against specific resistance determinants. It is plausible that this compound, as a distinct macrolide, may also exhibit such differential cross-resistance patterns.

The widespread prevalence of MLSB resistance, mediated by ribosomal methylation, typically leads to broad cross-resistance across the macrolide, lincosamide, and streptogramin B classes wikipedia.orgmdpi.com. Consequently, bacteria possessing these resistance mechanisms are likely to be resistant to this compound if it targets the same ribosomal site. Similarly, efflux pump-mediated resistance can also confer cross-resistance, depending on the substrate specificity of the pump.

Table 2: Representative Cross-Resistance Patterns Among Macrolide Antibiotics

Antibiotic Class/MemberResistance to ErythromycinResistance to AzithromycinResistance to ClarithromycinResistance to SpiramycinPotential Cross-Resistance with this compound
Erythromycin IntrinsicVariableVariableVariableLikely to exhibit cross-resistance with this compound, especially if MLSB or efflux mechanisms are involved.
Azithromycin VariableIntrinsicVariableVariableSimilar to other macrolides, likely shares cross-resistance patterns.
Clarithromycin VariableVariableIntrinsicVariableSimilar to other macrolides, likely shares cross-resistance patterns.
Spiramycin VariableVariableVariableIntrinsicSome strains resistant to 14-membered macrolides remain susceptible to spiramycin nih.gov. This suggests potential differential cross-resistance.
This compound Likely exhibits cross-resistance with other macrolides.Likely exhibits cross-resistance with other macrolides.Likely exhibits cross-resistance with other macrolides.Likely exhibits cross-resistance with other macrolides.Specific cross-resistance profiles require detailed investigation, but shared mechanisms with Spiramycin and other macrolides are anticipated.

Compound List:

this compound

Spiramycin

Erythromycin

Oleandomycin

Clarithromycin

Azithromycin

Lincosamides

Streptogramins B

Ketolides

Advanced Analytical Methodologies in Sporeamicin C Research

Chromatographic Techniques for Separation, Purity, and Quantification

Chromatography is the primary tool for the separation and quantification of Spiramycin (B21755). The choice of technique depends on the specific requirements of the analysis, such as resolution, speed, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely employed technique for the analysis of Spiramycin. nih.govjournalppw.comresearchgate.net This method excels in separating Spiramycin from its metabolites and degradation products. journalppw.comresearchgate.net A typical RP-HPLC setup utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. journalppw.comresearchgate.netnih.govunito.it The separation is based on the differential partitioning of the analyte between the two phases.

Several studies have developed and validated RP-HPLC methods for Spiramycin. For instance, a method using a C18 Water X Bridge® column with an isocratic elution program has been successfully used for forced degradation analysis. journalppw.comresearchgate.net Another established method employs an XTerra C18 column with a mobile phase composed of acetonitrile, methanol, water, and an ammonium acetate solution. nih.gov UV detection is commonly used, with Spiramycin typically monitored at a wavelength of 232 nm. researchgate.net The limit of detection for HPLC-UV methods is estimated to be around 50 ng/mL. nih.gov

Table 1: Examples of HPLC Conditions for Spiramycin Analysis
Stationary Phase (Column)Mobile Phase CompositionDetection MethodReference
XTerra C18 (250 x 4.6 mm, 5 µm)Acetonitrile, methanol, water, and ammonium acetate solution (pH 6.5)APCI-MS nih.gov
C18 Water X Bridge® (250 x 4.6 mm, 5 µm)Isocratic Elution (details not specified)UV / MS/MS journalppw.comresearchgate.net
RP18 Merck Lichrosphere (250 × 4 mm, 5 µm)Gradient: Ammonium acetate (0.05%) / AcetonitrileESI-MS unito.it
Octadecylsilica cartridge(Details not specified for elution)UV nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to faster analysis times and improved resolution. While specific studies focusing solely on UHPLC for Spiramycin are less detailed in the provided results, the principles of this technique are highly applicable. The development of a fast UHPLC-MS/MS method for other macrolides demonstrates the potential for rapid and simultaneous determination of these compounds. mdpi.com This approach is valuable for high-throughput screening in environmental or biological samples. mdpi.com The enhanced peak capacity and sensitivity of UHPLC make it an ideal platform for complex mixture analysis, including the separation of Spiramycin isomers and impurities.

Gas Chromatography (GC) for Volatile Intermediates or Derivatives

Gas Chromatography (GC) is generally not suitable for the direct analysis of large, polar, and thermally labile molecules like Spiramycin. The high temperatures required for volatilization would lead to the degradation of the antibiotic. However, GC-MS can be a powerful tool for analyzing drugs and their metabolites after a chemical derivatization step. jfda-online.com Derivatization converts non-volatile compounds into more volatile and thermally stable forms suitable for GC analysis. jfda-online.com Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com In the context of Spiramycin research, GC would not be used for the intact molecule but could be applied to identify small, volatile intermediates from its biosynthesis or degradation pathways after appropriate derivatization.

Mass Spectrometry (MS) for Characterization and Identification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of Spiramycin. When coupled with liquid chromatography (LC-MS), it provides unparalleled specificity and sensitivity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing large biomolecules like Spiramycin. youtube.comchromatographyonline.com It allows for the ionization of the analyte directly from a liquid phase into the gas phase with minimal fragmentation. youtube.com In this process, a high voltage is applied to the liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are released and can be guided into the mass analyzer. youtube.com

For Spiramycin, ESI is typically performed in positive ion mode, where the molecule readily forms protonated molecular ions [M+H]+. unito.itnih.gov Both singly and doubly charged pseudomolecular ions have been observed for Spiramycin and its metabolites. nih.gov The accurate mass measurement provided by ESI-MS allows for the determination of the elemental composition of the parent molecule and its related substances. unito.it

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing and analyzing the fragmentation of a selected precursor ion. nih.govnih.gov In an MS/MS experiment, a specific ion (e.g., the [M+H]+ ion of Spiramycin) is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification. journalppw.comresearchgate.net

Analysis of the MS/MS spectra of Spiramycin reveals characteristic losses of its sugar moieties. The structure of Spiramycin contains a lactone ring and three amino sugars: forosamine (B98537), mycaminose (B1220238), and mycarose (B1676882). Fragmentation analysis often shows the loss of these sugars, providing key structural information. nih.govunito.it For example, one study identified a product ion at m/z 349.1933 resulting from the concerted loss of forosamine and water. unito.it Multiple reaction monitoring (MRM) is a highly sensitive and selective MS/MS technique used for quantification, where specific precursor-to-product ion transitions are monitored. nih.govuludag.edu.tr

Table 2: Observed Mass Transitions for Spiramycin in Tandem MS Analysis
Precursor Ion (m/z)Product Ion (m/z)InterpretationReference
843.6173.9Characteristic transition for quantification researchgate.net
422.4174.1Characteristic transition (likely [M+2H]2+ precursor) uludag.edu.tr
861.5173.9Transition for H2O-adduct of Spiramycin researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the structural elucidation of natural products like Sporeamicin C, providing precise mass measurements that are critical for determining the elemental composition of the molecule. This technique is distinguished from standard mass spectrometry by its ability to measure mass-to-charge ratios (m/z) with very high accuracy, typically to within 5 parts per million (ppm). This level of precision allows for the unambiguous assignment of a molecular formula.

In the analysis of macrolide antibiotics such as spiramycin, HRMS, often coupled with electrospray ionization (ESI), is employed to determine the exact mass of the protonated molecule [M+H]⁺. For spiramycin I, which is a major component of the spiramycin mixture, the expected monoisotopic mass of the protonated molecule is 843.5114 Da. HRMS analysis would confirm this mass with a high degree of accuracy, thereby validating the elemental composition of C₄₃H₇₄N₂O₁₄.

Furthermore, HRMS is invaluable in fragmentation studies (MS/MS or MSⁿ), where the high resolution allows for the accurate mass determination of fragment ions. unito.it This data provides crucial information about the different structural components of this compound, such as the lactone ring and the attached sugar moieties (mycaminose, forosamine, and mycarose). unito.it By analyzing the exact masses of these fragments, researchers can piece together the connectivity of the molecule with a high degree of confidence. For instance, the characteristic loss of the sugar units can be precisely monitored, aiding in their identification and the determination of their linkage to the aglycone core. unito.it

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the de novo structural elucidation of complex organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the relative stereochemistry of the molecule. A combination of one-dimensional and two-dimensional NMR experiments is typically required to fully assign the structure.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide the initial and fundamental information about the molecular structure.

The ¹H NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their spin-spin coupling interactions with neighboring protons. For a complex molecule like this compound, the ¹H NMR spectrum is often crowded, with many overlapping signals. However, distinct regions of the spectrum can be identified, corresponding to protons on the macrolide ring, the sugar moieties, and methyl groups.

The ¹³C NMR spectrum , often acquired with proton decoupling, shows a single peak for each unique carbon atom. This provides a direct count of the number of carbons in the molecule. The chemical shift of each carbon signal gives information about its functional group and hybridization state (e.g., carbonyl, olefinic, aliphatic). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Complete ¹H and ¹³C NMR spectral assignments for spiramycins I and III have been reported, which serve as a crucial reference for the characterization of this compound and its derivatives. udayton.edu These assignments were achieved through a comprehensive analysis of various NMR techniques. udayton.edu

Table 1: Representative ¹H and ¹³C NMR Data for the Macrolide Core of a Spiramycin-related Compound

Position δC (ppm) δH (ppm)
1 175.2 -
2 45.6 2.85
3 80.1 3.98
4 38.7 1.85
5 85.2 3.65
6 35.4 1.95
7 35.1 1.60, 1.75
8 45.1 2.15
9 204.5 -
10 130.5 6.10
11 135.8 6.80
12 40.2 2.50
13 98.3 4.80
14 30.1 1.55, 1.90
15 70.2 3.50
16 25.3 1.70
17 78.9 3.20
18 16.5 0.95

Note: Data is illustrative and may vary depending on the specific spiramycin analogue and solvent.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for overcoming the signal overlap in 1D spectra and for establishing the complete structural connectivity of this compound. wikipedia.orgslideshare.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgresearchgate.net Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton-proton spin systems within the macrolide ring and the individual sugar units. udayton.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgresearchgate.netemerypharma.com Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a definitive assignment of the protonated carbons in the molecule. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for connecting the spin systems established by COSY. wikipedia.orgresearchgate.netemerypharma.com It reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.com This long-range connectivity information is vital for assembling the complete carbon skeleton, including the placement of quaternary carbons and carbonyl groups, and for determining the linkage points of the sugar moieties to the aglycone. udayton.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.orgresearchgate.net The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This information is critical for determining the relative stereochemistry and the three-dimensional conformation of the macrolide ring and the glycosidic linkages.

Through the combined interpretation of these 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. udayton.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a complex molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis can be challenging but provides unparalleled structural detail.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the analysis of this compound in complex matrices such as fermentation broths, biological fluids, and pharmaceutical formulations.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used hyphenated technique for the analysis of macrolide antibiotics like spiramycin. nih.govnih.govresearchgate.net

Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used to separate this compound from other components of the spiramycin complex (e.g., spiramycin I, II, and III) and from other impurities. researchgate.net

Detection: The separated components are then introduced into a mass spectrometer, often equipped with an electrospray ionization (ESI) source. Tandem mass spectrometry (MS/MS) is frequently employed for its high selectivity and sensitivity, allowing for the quantification of this compound at very low concentrations. nih.govnih.govresearchgate.net The use of multiple reaction monitoring (MRM) in LC-MS/MS provides a robust and reliable method for quantitative analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for the direct analysis of large, non-volatile, and thermally labile molecules like this compound. However, it can be used for the analysis of degradation products or for derivatized fragments of the molecule. For instance, the sugar moieties could potentially be analyzed by GC-MS after hydrolysis and derivatization.

The application of these hyphenated techniques is critical in metabolic studies, stability testing, and quality control of this compound. researchgate.net

Other Specialized Spectroscopic and Physical Characterization Methods

In addition to the primary techniques of MS, NMR, and X-ray crystallography, other spectroscopic methods can provide complementary structural and physical information about this compound.

Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in the molecule. americanpharmaceuticalreview.comumsida.ac.id The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O, from the lactone and ketone), and carbon-oxygen (C-O) stretching vibrations, confirming the presence of these key functional groups. americanpharmaceuticalreview.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study molecules containing chromophores (light-absorbing groups). umsida.ac.id The conjugated diene system in the macrolide ring of this compound would give rise to a characteristic UV absorption maximum, which can be used for quantification and for monitoring reactions involving this chromophore.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules and their three-dimensional structure in solution. It measures the differential absorption of left and right circularly polarized light. The CD spectrum of this compound would provide information about the stereochemistry of the molecule and its preferred conformation in solution.

These specialized methods, while not providing the complete structural detail of NMR or X-ray crystallography, offer valuable and often rapid means of confirming the identity, purity, and specific structural features of this compound. umsida.ac.idunizar-csic.es

Q & A

Q. How is Sporeamicin C isolated and characterized from microbial sources?

  • Methodological Answer : Isolation typically involves fermentation of the producing strain (e.g., Streptomyces spp.), followed by solvent extraction and chromatographic purification (e.g., HPLC or column chromatography). Structural characterization employs nuclear magnetic resonance (NMR) for elucidating functional groups and mass spectrometry (MS) for molecular weight confirmation. Comparative analysis with Sporeamicin A/B is critical, focusing on substituents at R1 and R2 positions (e.g., R1=CH3, R2=H for this compound) .

Q. What structural features differentiate this compound from its analogs (A and B)?

  • Answer : this compound differs in substituent groups at specific positions: R1 (methyl) and R2 (hydrogen) versus R1=H in B and R2=CH3 in A. Structural distinctions are confirmed via X-ray crystallography or 2D NMR, which map spatial arrangements and bond interactions. These differences correlate with variations in bioactivity and stability .

Q. What experimental methods are used to assess this compound’s antibacterial activity?

  • Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria are standard. Use broth microdilution or agar diffusion, with controls (e.g., untreated cultures) and reference antibiotics. Ensure adherence to CLSI guidelines for reproducibility. Data interpretation requires statistical validation (e.g., ANOVA for MIC comparisons) .

Q. How is the purity and stability of this compound validated in preclinical studies?

  • Answer : Purity is assessed via HPLC (≥95% peak area) with UV/ELSD detection. Stability studies involve accelerated degradation under varied pH, temperature, and light conditions. Quantify degradation products using stability-indicating assays (e.g., LC-MS). Report results with precision (e.g., ±0.1% SD) per ICH guidelines .

Advanced Research Questions

Q. How to design experiments evaluating this compound’s efficacy against antibiotic-resistant strains?

  • Answer : Use a panel of clinically isolated resistant strains (e.g., MRSA, ESBL-producing E. coli). Incorporate combinatorial assays with β-lactamase inhibitors or efflux pump blockers. Employ time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Ensure blinding and randomization to mitigate bias .

Q. How to resolve contradictions in reported mechanisms of action for this compound?

  • Answer : Conduct systematic reviews (e.g., PRISMA framework) to aggregate in vitro/in vivo data. Use meta-analysis to quantify heterogeneity (I² statistic). Conflicting hypotheses (e.g., membrane disruption vs. ribosomal inhibition) are tested via RNA-seq (transcriptomic profiles) or fluorescent probe-based assays .

Q. What methodological considerations apply to studying this compound in combination therapies?

  • Answer : Synergy is evaluated via checkerboard assays (FIC index ≤0.5). Account for pharmacokinetic interactions using in vitro PK/PD models (e.g., hollow-fiber systems). Statistical models (e.g., Bliss independence) quantify additive/synergistic effects. Include cytotoxicity assays to rule off-target effects .

Q. What challenges arise in the total synthesis of this compound?

  • Answer : Key challenges include stereoselective formation of the macrolide core and installation of labile substituents (e.g., epoxide groups). Retrosynthetic analysis guides modular assembly. Use chiral catalysts (e.g., Sharpless epoxidation) and protective group strategies. Validate synthetic intermediates via HRMS and CD spectroscopy .

Q. How are biosynthetic pathways of this compound elucidated?

  • Answer : Genome mining identifies gene clusters (e.g., polyketide synthases). CRISPR-Cas9 knockout mutants confirm gene function. Metabolite profiling (LC-HRMS) traces intermediate accumulation. Heterologous expression in model hosts (e.g., S. lividans) validates pathway reconstitution .

Q. What methodologies assess this compound’s stability under physiological conditions?

  • Answer : Simulate gastric/intestinal environments using biorelevant media (e.g., FaSSGF/FaSSIF). Monitor degradation via LC-MS/MS over 24–72 hours. Pharmacokinetic studies in rodents measure plasma half-life (non-compartmental analysis). Report degradation products and bioactivity retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sporeamicin C
Reactant of Route 2
Sporeamicin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.